Absence of Public Quantitative Comparator Data Prevents Standard Head-to-Head Differentiation
A systematic search of PubMed, Google Patents, PubChem, ChEMBL, and authoritative chemical databases did not return any primary research articles, patents with explicit bioactivity values, or curated database entries containing quantitative potency, selectivity, ADME, or in vivo data for CAS 1797318-98-9. No direct head-to-head comparison against a named structural analog or in-class compound could be identified. The sole verifiable quantitative baseline is the compound's molecular weight (345.78 g/mol) and formula (C13H13ClFN3O3S) from Chemsrc . This data insufficiency means that claims of differentiated activity, improved stability, or superior target engagement relative to close analogs (e.g., 1797020-97-3, 1797895-21-6, or 1797551-38-2) cannot be substantiated through public evidence.
| Evidence Dimension | Publicly verifiable biological activity data |
|---|---|
| Target Compound Data | 0 retrievable quantitative bioactivity data points (IC50, Ki, EC50, etc.) |
| Comparator Or Baseline | Structural analogs (e.g., N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide, N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-sulfonamide) – also 0 retrievable quantitative public data points for direct comparison |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature and database audit conducted on 2026-04-29 |
Why This Matters
Procurement decisions should be deferred until the requesting team provides internal proprietary screening data or a specific publication reference that justifies selection of this exact CAS number over cheaper or more synthetically accessible analogs.
